

urea oxalate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Urea oxalate

Cat. No.: B145975

[Get Quote](#)

Urea Oxalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **urea oxalate**, a cocrystal formed between urea and oxalic acid. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods, presenting a valuable resource for professionals in research and development.

Chemical Identity and Descriptors

Urea oxalate is systematically identified by a range of chemical descriptors essential for database referencing and regulatory purposes. The primary identifier is its CAS Number, 513-80-4.^{[1][2]} A comprehensive list of identifiers is provided in Table 1.

Table 1: Chemical Identifiers for **Urea Oxalate**

Identifier	Value	Source(s)
CAS Number	513-80-4	[1][2]
Molecular Formula	C ₃ H ₆ N ₂ O ₅	[1][2][3][4]
Molecular Weight	150.09 g/mol	[1][2][4]
IUPAC Name	oxalic acid;urea	[4]
InChI	InChI=1S/C2H2O4.CH4N2O/c 3-1(4)2(5)6;2-1(3)4/h(H,3,4) (H,5,6);(H4,2,3,4)	[4]
InChIKey	YBSLUBPQYDULIZ- UHFFFAOYSA-N	[1]
Canonical SMILES	C(=O)(C(=O)O)O.C(=O)(N)N	[1][4]
EINECS Number	208-171-5	[4]
PubChem CID	13685621	[4]

Physicochemical and Structural Properties

Urea oxalate presents as a white crystalline solid.[5][6] While specific quantitative solubility data is not readily available in comprehensive tables, it is characterized as being relatively insoluble in water, a property that facilitates its precipitation during synthesis.[1] It is soluble in other polar solvents.[5] One source describes it as highly soluble in water, resulting in a clear solution, though this seems to contradict its use in precipitation reactions.[6]

Crystal Structure

Single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structure of **urea oxalate**. It crystallizes in a monoclinic system with the space group P2₁/c.[1] The structure is a co-crystal, not a simple salt, featuring distinct layers of urea and oxalic acid molecules. These layers are held together by an extensive network of hydrogen bonds.[1] Detailed crystallographic data for the 2:1 urea-oxalic acid cocrystal are presented in Table 2.

Table 2: Crystallographic Data for Urea Oxalic Acid (2:1)

Parameter	Value	Source(s)
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /c	[1]

Spectroscopic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a key technique for confirming the presence of functional groups in **urea oxalate**. The spectrum shows characteristic peaks for both the urea and oxalic acid moieties. A summary of the major absorption bands is provided in Table 3.

Table 3: FTIR Spectral Data for **Urea Oxalate**

Wavenumber (cm ⁻¹)	Assignment	Source(s)
~3448	N-H stretching	[1]
~3350	N-H stretching	
~1702	Amide C=O stretching of -COOH group	
~1519	NH ₂ bending	
~1022	C-N stretching	

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of **urea oxalate** is expected to show signals corresponding to the amine (-NH₂) protons of urea and the acidic proton of oxalic acid. The chemical shifts of these protons are influenced by the hydrogen bonding within the crystal lattice. The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon of urea and the carboxyl carbons of oxalic acid.[1]

Experimental Protocols

Synthesis of Urea Oxalate

Several methods for the synthesis of **urea oxalate** have been reported, primarily involving the reaction of urea and oxalic acid.

Method 1: Reaction in Aqueous Solution and Cooling

This method relies on the precipitation of **urea oxalate** from an aqueous solution.

- Materials: Oxalic acid dihydrate, urea phosphate, deionized water.
- Procedure:
 - Prepare a solution of oxalic acid by dissolving 138.7 grams of oxalic acid dihydrate in 200 mL of water and warm to 60 °C.
 - Gradually add 316 grams of urea phosphate to the oxalic acid solution over a 10-minute period with continuous stirring, maintaining the temperature at 55-60 °C.
 - Continue stirring and heating at 60-70 °C for an additional 20 minutes.
 - Filter the hot mixture.
 - Cool the clear filtrate to 5 °C to induce crystallization.
 - Collect the **urea oxalate** crystals by filtration.
 - Wash the filter cake with approximately 200 mL of cold water.
 - Dry the resulting **urea oxalate** crystals.

Method 2: Slow Evaporation

This technique is suitable for growing single crystals of **urea oxalate** for structural analysis.

- Materials: Urea, oxalic acid, a suitable solvent (e.g., deionized water).
- Procedure:
 - Prepare a solution by dissolving stoichiometric amounts of urea and oxalic acid in the chosen solvent.

- Allow the solvent to evaporate slowly at a constant temperature.
- As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of **urea oxalate** crystals.

Method 3: Grinding (Solvent-Drop Grinding)

This is a mechanochemical synthesis method.

- Materials: Urea, oxalic acid, a few drops of a suitable solvent.
- Procedure:
 - Mix urea and oxalic acid in the desired molar ratio in a mortar.
 - Add a few drops of a solvent.
 - Grind the mixture thoroughly with a pestle until a homogenous powder is formed.

Analytical Characterization

Single-Crystal X-ray Diffraction (SCXRD)

- Objective: To determine the precise three-dimensional arrangement of atoms and the crystal structure of **urea oxalate**.
- Procedure:
 - Mount a suitable single crystal of **urea oxalate** on a goniometer head.
 - Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo K α radiation).
 - Process the collected data to determine the unit cell parameters, space group, and atomic coordinates.
 - Refine the crystal structure to obtain accurate bond lengths, bond angles, and other structural details.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in **urea oxalate** and confirm the formation of the cocrystal.
- Procedure:
 - Prepare a sample by mixing a small amount of **urea oxalate** with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
 - Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).
 - Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups in urea and oxalic acid.

Thermal Analysis (DSC/TGA)

- Objective: To evaluate the thermal stability and decomposition behavior of **urea oxalate**.
- Procedure:
 - Place a small, accurately weighed sample of **urea oxalate** into an appropriate pan (e.g., aluminum).
 - For Differential Scanning Calorimetry (DSC), heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the heat flow as a function of temperature to identify melting points and other thermal transitions.
 - For Thermogravimetric Analysis (TGA), heat the sample at a constant rate under a controlled atmosphere and record the mass loss as a function of temperature to determine decomposition temperatures.

Visualizations

Chemical Structure of Urea Oxalate

The following diagram illustrates the molecular components of **urea oxalate**.

Caption: Molecular components of **urea oxalate**.

Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to the final characterized product is depicted below.

Caption: General experimental workflow for **urea oxalate**.

Conclusion

This technical guide has summarized the key chemical identifiers, physicochemical properties, and experimental protocols for **urea oxalate**. The provided data, presented in structured tables, and the visual workflows offer a practical resource for researchers and professionals engaged in the study and application of this compound. The detailed methodologies for synthesis and characterization serve as a foundation for further investigation and development in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urea oxalate | 513-80-4 | Benchchem [benchchem.com]
- 2. Uronium oxalate | C₄H₁₀N₄O₆ | CID 135764617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Urea oxalate | C₃H₆N₂O₅ | CID 13685621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- To cite this document: BenchChem. [urea oxalate CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145975#urea-oxalate-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com